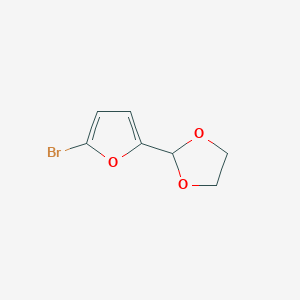

2-(5-溴呋喃-2-基)-1,3-二氧戊环

描述

The compound “2-{2-[(5-bromofuran-2-yl)formamido]ethoxy}acetamide” is structurally similar and contains 27 bonds, including 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 primary amide (aliphatic), 1 secondary amide (aromatic), 1 ether (aliphatic), and 1 Furane .

Synthesis Analysis

In a study, two different synthetic approaches to novel heterocyclic hybrid compounds of 4-azapodophyllotoxin were investigated . The products were characterized by infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .Molecular Structure Analysis

A comprehensive exploration of the structure–reactivity relationship of a similar compound was conducted using computational Density Functional Theory (DFT) and related methodologies . A single-crystal X-ray diffraction (SCXRD) analysis was performed, supplemented by a Hirshfeld surfaces analysis .Chemical Reactions Analysis

In a study, the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent was described .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and high-resolution mass spectrometry .科学研究应用

合成与化学应用

有机金属合成:2-(5-溴呋喃-2-基)-1,3-二氧戊环衍生物已用于有机金属化学。例如,衍生物 5-(1,3-二氧戊环-2-基)-2-呋喃基锌溴化物通过活性锌直接插入 2-溴-5-(1,3-二氧戊环)呋喃制备。然后将该有机锌化合物与芳基卤化物和酸氯化物成功偶联,以良好至极好的产率生成偶联产物 (Rieke & Kim,2011)。

促进合成:该化合物在合成多种 5-取代的 2-糠醛中起着至关重要的作用。这些合成是通过钯催化的交叉偶联反应或使用 5-(1,3-二氧戊环-2-基)-2-呋喃基锌溴化物作为新的有机锌试剂实现的。这种方法因其温和的反应条件和可以生产的各种呋喃衍生物而具有重要意义 (Kim & Rieke,2013)。

在制药和生物研究中的应用

抗菌活性:与 2-(5-溴呋喃-2-基)-1,3-二氧戊环相关的 5-(5-溴呋喃-2-基)-4-甲基-1,2,4-三唑-3-硫醇的某些 S 衍生物已显示出有希望的抗菌活性。这些衍生物在对抗包括多重耐药菌株在内的多种微生物方面的有效性已与广谱抗生素卡那霉素进行了比较 (作者未知,2020)。

在药物开发中的潜力:5-(5-溴呋喃-2-基)-4R-1,2,4-三唑-3-硫醇的衍生物已被研究其潜在的生物活性。它们在氧化还原酶组中的活性作用表明可能用作抗氧化剂、抗缺氧剂,以及用于治疗包括抗肿瘤、抗病毒和抗菌应用在内的各种疾病 (Bigdan,2021)。

材料科学与纳米技术

- 荧光应用:衍生自 2-(5-溴呋喃-2-基)-1,3-二氧戊环的化合物已被用于增强亮度发射调谐纳米粒子的开发。这些衍生自杂二官能聚芴基元的纳米粒子表现出具有高量子产率的明亮荧光。由于其稳定的可调谐发射特性,它们在荧光和纳米技术中的应用前景广阔 (Fischer、Baier,& Mecking,2013)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(5-bromofuran-2-yl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCPUMSKEALUKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468763 | |

| Record name | 2-(5-Bromofuran-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32529-50-3 | |

| Record name | 2-(5-Bromofuran-2-yl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Indazole, 3-iodo-6-nitro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B3051197.png)

![2-[(2-Nitrophenyl)amino]propanoic acid](/img/structure/B3051199.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6-methyl-4-oxo-](/img/structure/B3051212.png)